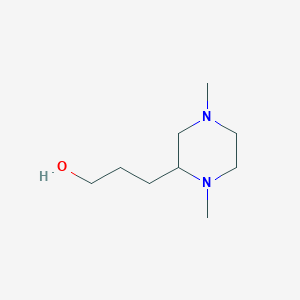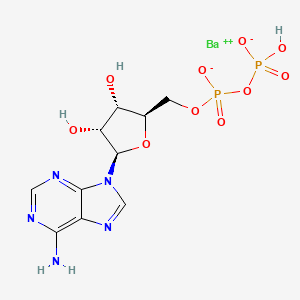
1-Butoxy-4-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by a benzene ring substituted with an isopropyl group at the 4-position and a butoxy group at the 1-position. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-4-isopropylbenzene can be synthesized through several methods, including the Williamson ether synthesis. This involves the reaction of 4-isopropylphenol with butyl bromide or butyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or acetone at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-purity this compound.
Chemical Reactions Analysis
1-Butoxy-4-isopropylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-butoxy-4-isopropylbenzoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring can be further substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral medium.
Reduction: LiAlH₄, in ether or THF.
Substitution: Various electrophiles, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: 1-butoxy-4-isopropylbenzoic acid.
Reduction: 1-butoxy-4-isopropylbenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Butoxy-4-isopropylbenzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules. In biology, it is used as a probe in studies involving lipid membranes and protein interactions. In medicine, it has potential applications in drug design and development. In industry, it is used as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
1-Butoxy-4-isopropylbenzene is similar to other phenyl ether derivatives, such as 1-ethoxy-4-isopropylbenzene and 1-methoxy-4-isopropylbenzene. These compounds differ primarily in the alkyl group attached to the oxygen atom. The presence of the butoxy group in this compound provides it with unique solubility and reactivity properties compared to its shorter-chain counterparts.
Comparison with Similar Compounds
1-Ethoxy-4-isopropylbenzene
1-Methoxy-4-isopropylbenzene
1-Propoxy-4-isopropylbenzene
Properties
CAS No. |
28530-37-2 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-butoxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H20O/c1-4-5-10-14-13-8-6-12(7-9-13)11(2)3/h6-9,11H,4-5,10H2,1-3H3 |
InChI Key |
ZWBXGMNUQKYQSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(13S,14S,17S)-16,16,17-trideuterio-13-methyl-11,12,14,15-tetrahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15350698.png)




![1,1,1-Trifluoro-N-[2-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15350749.png)




![Hydrazinecarboxamide, 2-[(2-ethoxyphenyl)methylene]-(9CI)](/img/structure/B15350775.png)

